molecular formula C14H12N4O4S3 B2931793 2-(benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide CAS No. 448930-21-0

2-(benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide

Cat. No.: B2931793
CAS No.: 448930-21-0
M. Wt: 396.45
InChI Key: DVCGQNQJDBSZKO-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide is a complex organic compound composed of multiple functional groups, including a benzo[d]thiazole moiety, a thiazolidine-2,4-dione ring, and a hydrazide linkage. It exhibits a unique structural framework that makes it valuable in various scientific and industrial applications. This compound is of particular interest due to its potential biological activities and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of Benzo[d]thiazole-2-thiol

    • Starting Materials: o-aminothiophenol and carbon disulfide.

    • Reaction Conditions: Reflux in ethanol with potassium hydroxide.

    • Procedure: o-Aminothiophenol is treated with carbon disulfide in the presence of potassium hydroxide to yield benzo[d]thiazole-2-thiol.

  • Step 2: Synthesis of Acetohydrazide Intermediate

    • Starting Materials: Ethyl acetoacetate and hydrazine hydrate.

    • Reaction Conditions: Reflux in ethanol.

    • Procedure: Ethyl acetoacetate reacts with hydrazine hydrate to form the acetohydrazide intermediate.

  • Step 3: Condensation Reaction

    • Starting Materials: Benzo[d]thiazole-2-thiol, acetohydrazide intermediate, and 2,4-thiazolidinedione.

    • Reaction Conditions: Reflux in ethanol with a catalytic amount of acetic acid.

    • Procedure: Benzo[d]thiazole-2-thiol is condensed with the acetohydrazide intermediate in the presence of 2,4-thiazolidinedione to form the final product.

Industrial Production Methods

While detailed industrial production methods are not widely documented, scaling up the above synthetic routes would involve optimizing reaction conditions, solvent recycling, and ensuring efficient purification processes to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • This compound can undergo oxidative transformations, especially at the thioether group of the benzo[d]thiazole moiety.

  • Reduction

    • Reduction reactions might be possible at the hydrazide linkage, converting it to the corresponding hydrazine derivative.

  • Substitution

    • Electrophilic substitution reactions can occur at the aromatic rings, particularly on the benzo[d]thiazole ring.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Ethanol, dimethyl sulfoxide (DMSO), dichloromethane.

Major Products Formed

  • Oxidation: Sulfoxide and sulfone derivatives.

  • Reduction: Hydrazine derivatives.

  • Substitution: Varied depending on the substituents introduced.

Scientific Research Applications

Chemistry

  • Synthesis Intermediates: Used as an intermediate in the synthesis of other complex organic molecules.

  • Analytical Chemistry: Utilized as a standard or reagent in various analytical procedures.

Biology

  • Antimicrobial Agents: Exhibits potential antimicrobial activities against certain bacterial and fungal strains.

  • Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, which could be useful in biochemical research.

Medicine

  • Drug Development: Potential lead compound for developing new pharmaceuticals due to its diverse biological activities.

  • Cancer Research: Investigated for its cytotoxic effects on cancer cell lines, making it a candidate for anti-cancer drug development.

Industry

  • Material Science: Explored for its applications in the development of new materials with specific chemical properties.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Inhibition

    • Inhibits certain enzymes by binding to their active sites or allosteric sites, leading to altered enzymatic activity.

  • Cellular Pathways

    • May interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-3-yl)acetyl)acetohydrazide

  • 2-(Benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)benzohydrazide

Uniqueness

  • Structural Features: : The unique combination of a benzo[d]thiazole moiety and a thiazolidine-2,4-dione ring connected through a hydrazide linkage sets it apart from other compounds.

  • Biological Activities: : Shows distinct biological activities, such as specific enzyme inhibition profiles and antimicrobial properties, compared to structurally similar compounds.

Properties

IUPAC Name

N'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S3/c19-10(5-9-12(21)16-13(22)24-9)17-18-11(20)6-23-14-15-7-3-1-2-4-8(7)25-14/h1-4,9H,5-6H2,(H,17,19)(H,18,20)(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCGQNQJDBSZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NNC(=O)CC3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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